molecular formula C9H16O B14329995 1-(Propan-2-yl)cyclohex-2-en-1-ol CAS No. 102936-19-6

1-(Propan-2-yl)cyclohex-2-en-1-ol

Cat. No.: B14329995
CAS No.: 102936-19-6
M. Wt: 140.22 g/mol
InChI Key: XMBADOXPBNRRAB-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)cyclohex-2-en-1-ol, also known as 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-enol, is an organic compound with the molecular formula C10H16O. It is a monoterpene alcohol that is structurally characterized by a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group. This compound is known for its presence in essential oils and its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 1-(Propan-2-yl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the photosynthesis of (+)-Limonene using an oxygen transfer reagent. This process typically requires specific reaction conditions, such as the presence of light and a suitable catalyst . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(Propan-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Propan-2-yl)cyclohex-2-en-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(Propan-2-yl)cyclohex-2-en-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-propan-2-ylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)9(10)6-4-3-5-7-9/h4,6,8,10H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBADOXPBNRRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542909
Record name 1-(Propan-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102936-19-6
Record name 1-(Propan-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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